5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide
Overview
Description
5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide: is a complex organic compound that features a thiophene ring substituted with a benzodioxole group, a methyl group, a propanoylamino group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized from catechol and formaldehyde under acidic conditions to form 1,3-benzodioxole.
Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Coupling Reactions: The benzodioxole intermediate is then coupled with the thiophene ring through a Friedel-Crafts alkylation reaction.
Introduction of Functional Groups: The propanoylamino and carboxamide groups are introduced through subsequent amide coupling reactions using reagents such as propanoyl chloride and ammonia.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzodioxole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the benzodioxole ring.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology and Medicine
This compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs.
Industry
In the material science industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its conjugated system and functional groups make it suitable for incorporation into polymers or other advanced materials.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide is not fully understood, but it is believed to interact with molecular targets such as enzymes or receptors. The benzodioxole and thiophene rings may facilitate binding to hydrophobic pockets, while the amide groups could form hydrogen bonds with active site residues. This compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzodioxol-5-yl)hexanamide
- 2-(4-Phenoxybenzamido)thiophene-3-carboxamide
Comparison
Compared to similar compounds, 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide is unique due to the presence of both a benzodioxole and a thiophene ring in its structure. This dual-ring system provides a unique combination of electronic and steric properties, potentially leading to distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-3-14(20)19-17-15(16(18)21)9(2)13(24-17)7-10-4-5-11-12(6-10)23-8-22-11/h4-6H,3,7-8H2,1-2H3,(H2,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZHXURKRJCSRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(S1)CC2=CC3=C(C=C2)OCO3)C)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330575 | |
Record name | 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816778 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
476368-69-1 | |
Record name | 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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